molecular formula C23H23NO2 B5533501 2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-phenylethyl)acetamide

2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-phenylethyl)acetamide

Cat. No. B5533501
M. Wt: 345.4 g/mol
InChI Key: VFAIFISSECVODE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamides, including derivatives similar to 2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-phenylethyl)acetamide, has been described in various studies. For instance, Mazzone et al. (1987) discussed the synthesis of some acetamides derived from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles, noting their pharmacological activities, including anti-inflammatory and analgesic properties (Mazzone et al., 1987). Ghazzali et al. (2012) reported a microwave-assisted synthesis of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide derivatives (Ghazzali et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to our subject compound has been studied in various research. Bąkowicz and Turowska-Tyrk (2009) examined the crystal structures of 2-oxo-2-phenyl-N-[(R)-1-phenylethyl]acetamide to understand the lack of Yang photocyclization in their crystals (Bąkowicz & Turowska-Tyrk, 2009). Gowda et al. (2007) studied the structure of N-(2-Methyl­phen­yl)acetamide, noting the orientation of the acetamide unit and its structural similarities to N-phenyl­acetamide (Gowda et al., 2007).

Chemical Reactions and Properties

Research by Krivoruchka et al. (2004) on N-(4-Methyl-2-nitrophenyl)acetamide revealed insights into the chemical reactions and properties of similar compounds, focusing on the effect of bifurcate hydrogen bond on the IR spectrum and dipole moment in solution (Krivoruchka et al., 2004).

Physical Properties Analysis

The physical properties of related acetamide compounds have been examined in studies such as Arjunan et al. (2009), which focused on the synthesis, structural, vibrational, and quantum chemical investigations of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide (Arjunan et al., 2009).

Chemical Properties Analysis

For a deeper understanding of chemical properties, the study by Lazareva et al. (2017) on the silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes offers valuable insights. It examines the structure and properties of the resulting heterocycles (Lazareva et al., 2017).

properties

IUPAC Name

2-[4-(4-methylphenyl)phenoxy]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-18-7-9-20(10-8-18)21-11-13-22(14-12-21)26-17-23(25)24-16-15-19-5-3-2-4-6-19/h2-14H,15-17H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAIFISSECVODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-methylphenyl)phenoxy]-N-(2-phenylethyl)acetamide

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